[3,3'-Bipyridine]-5-sulfonic acid
Description
Contextual Significance of Bipyridine Scaffolds in Modern Coordination Chemistry and Materials Science
Bipyridine scaffolds are a cornerstone of modern coordination chemistry and materials science. nih.gov Their two nitrogen atoms act as excellent chelating ligands, forming stable complexes with a wide range of metal ions. These metal complexes are central to numerous applications, including catalysis, where they can facilitate a variety of organic transformations. nih.gov In materials science, bipyridine-based structures are integral to the development of functional materials such as metal-organic frameworks (MOFs), which have applications in gas storage and separation. The photoluminescent properties of some bipyridine metal complexes also make them valuable in the development of sensors and light-emitting devices.
Scope and Research Objectives for [3,3'-Bipyridine]-5-sulfonic Acid Investigations
While specific research objectives for this compound are not documented in available literature, investigations into such a compound would likely focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to the pure compound. Following successful synthesis, a thorough characterization using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.
Subsequent research would likely explore its coordination chemistry with various transition metals. The resulting metal complexes would be investigated for their structural, electronic, and photophysical properties. Potential applications that researchers might target include their use as catalysts in organic synthesis, as building blocks for novel coordination polymers and MOFs with interesting topologies and properties, or as functional components in sensors or photoluminescent materials. The specific 3,3'-linkage in the bipyridine core, combined with the positioning of the sulfonic acid group, would be expected to yield unique coordination geometries and material properties compared to other sulfonated bipyridine isomers.
Detailed Research Findings and Data Tables
As stated, a thorough search of scientific databases did not yield any specific research articles detailing the synthesis, characterization, or applications of this compound. Consequently, no detailed research findings or data tables for this specific compound can be provided.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1625-80-5 |
|---|---|
Molecular Formula |
C10H8N2O3S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-pyridin-3-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-16(14,15)10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7H,(H,13,14,15) |
InChI Key |
TXRQSUPFWXZJTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O |
Synonyms |
3,3''-BIPYRIDINE-5-SULFONIC ACID |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3,3 Bipyridine 5 Sulfonic Acid
Established Synthetic Pathways for the Bipyridine Core Sulfonation
The introduction of a sulfonic acid group onto the 3,3'-bipyridine (B1266100) scaffold is typically achieved through electrophilic aromatic substitution. The electron-deficient nature of the pyridine (B92270) ring makes such substitutions challenging, often requiring harsh reaction conditions.
Sulfur trioxide (SO₃) is a potent sulfonating agent for introducing a sulfonic acid group onto aromatic rings. google.com Its high reactivity can be moderated by forming complexes with Lewis bases such as pyridine or dimethylformamide (DMF), which are easier to handle and can offer improved selectivity. nih.govcabb-chemicals.com The pyridine-sulfur trioxide (Py·SO₃) complex, for example, is a stable, solid reagent that provides a balanced reactivity suitable for sulfonating sensitive substrates. cabb-chemicals.com
The direct sulfonation with SO₃ or its derivatives is considered a clean method as it does not generate inorganic acid byproducts like other methods. cabb-chemicals.com However, challenges can include the stability of the reagent and the need for multiple purification steps to isolate the final product. nih.govnih.gov The reaction is typically performed in a suitable solvent, and controlling the temperature is crucial to prevent side reactions and charring. researchgate.net
| Reagent | Common Form | Key Characteristics | Reference |
|---|---|---|---|
| Sulfur Trioxide (SO₃) | Liquid or Gaseous | Highly reactive, direct, and clean; avoids waste streams. | cabb-chemicals.com |
| Oleum (Fuming Sulfuric Acid) | Liquid (H₂SO₄ solution of SO₃) | Widely used, but corrosive and produces water as a byproduct, reducing conversion. | cabb-chemicals.comgoogle.com |
| Pyridine-Sulfur Trioxide (Py·SO₃) | Solid Complex | Easy-to-handle solid with balanced reactivity; reduces reagent toxicity issues. | nih.govcabb-chemicals.com |
| Dimethylformamide-Sulfur Trioxide (DMF·SO₃) | Solid Complex | Alternative complex, with reactivity controlled by the amine base. | cabb-chemicals.com |
Chlorosulfonic acid (ClSO₃H) is another powerful and widely used reagent for the sulfonation of aromatic compounds. nih.govvanderbilt.edu An equimolar amount of the reagent typically leads to sulfonation, while an excess can result in the formation of the corresponding sulfonyl chloride. cabb-chemicals.com The reaction with chlorosulfonic acid is often highly exothermic and produces hydrogen chloride (HCl) as a byproduct, which must be managed. google.com
The direct sulfonation of a bipyridine with chlorosulfonic acid would likely require careful temperature control to manage the reaction's exothermicity and to favor the formation of the sulfonic acid over the sulfonyl chloride. The choice of solvent, if any, and the reaction workup are critical for isolating the desired [3,3'-Bipyridine]-5-sulfonic acid in good purity.
Novel Synthetic Routes and Process Intensification for this compound
Beyond classical electrophilic substitution, novel methodologies are being explored to synthesize functionalized pyridines and bipyridines with greater efficiency and selectivity.
One advanced strategy is the electrochemical meta-C–H sulfonylation of pyridines. nih.gov This approach uses nucleophilic sulfinates and a redox-neutral dearomatization-rearomatization strategy, offering exclusive regiocontrol under mild conditions. nih.gov Applying such a method to a 3,3'-bipyridine system could provide a highly selective route to the 5-sulfonic acid derivative, avoiding the harsh conditions of traditional methods.
Another alternative pathway involves building the sulfonated bipyridine from smaller, functionalized precursors rather than sulfonating the pre-formed bipyridine core. For instance, sulfonated bipyridine ligands have been synthesized by uniting bipyridine and aryl spacer units through cross-coupling reactions, such as the Kumada cross-coupling. cam.ac.uk This multi-step approach allows for precise placement of the sulfonate group.
Process intensification strategies aim to improve the efficiency, safety, and sustainability of chemical production. cetjournal.it For the synthesis of this compound, this could involve:
Shifting from Batch to Continuous Flow Reactors: Continuous processes can offer better heat management, improved safety due to smaller reaction volumes, and more consistent product quality. cetjournal.it
Feedstock and Reagent Optimization: Pre-treatment of the bipyridine substrate to remove impurities like moisture can prevent unwanted side reactions with highly reactive sulfonating agents like SO₃. asiachmical.com
Energy Efficiency Improvements: Optimizing reaction temperatures and reducing the reliance on large volumes of solvent can significantly lower energy consumption. asiachmical.com
| Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Electrochemical C-H Sulfonylation | Direct, regioselective functionalization of the pyridine ring using an electrochemical dearomatization-rearomatization sequence. | High regioselectivity (meta-position), mild conditions, avoids harsh reagents. | nih.gov |
| Convergent Synthesis (e.g., Cross-Coupling) | Assembling the final molecule from pre-functionalized pyridine rings. | Precise control over substituent placement, avoids direct sulfonation of the sensitive bipyridine core. | cam.ac.uk |
| Continuous Flow Processing | Performing the sulfonation reaction in a continuous flow reactor instead of a batch setup. | Enhanced safety, superior heat and mass transfer, improved reproducibility, and potential for automation. | cetjournal.it |
Derivatization Strategies and Functionalization of this compound
The sulfonic acid group is a versatile functional handle that can be converted into other moieties, enabling the synthesis of a wide range of derivatives.
A sophisticated strategy for creating complex bipyridine derivatives involves the use of intramolecular radical substitutions. nih.govrsc.org This method allows for the preparation of various aminated bipyridines and bipyridine sultams (cyclic sulfonamides). nih.gov The process begins with the conversion of a pyridine sulfonic acid derivative into a sulfonamide, which acts as a linker connecting a pyridyl radical to another pyridine ring. nih.gov
Subsequent intramolecular radical nih.govresearchgate.net-ipso or nih.govresearchgate.net-ortho substitutions lead to the formation of new C-N or C-C bonds. rsc.orgnih.gov The regiochemical outcome of the cyclization depends on the initial position of the sulfonamide linker on the pyridine ring. For instance, studies have shown that when a sulfonamide group is at the C3-position of the starting pyridine, the reaction favors the nih.govresearchgate.net-ortho substitution product. This radical pathway provides a valuable and direct route to access complex bipyridine scaffolds that are otherwise difficult to synthesize. researchgate.net
| Radical Pathway | Product Type | Key Feature | Reference |
|---|---|---|---|
| nih.govresearchgate.net-ipso Substitution | Aminated Bipyridine | Formation of a C-N bond at the position previously holding a substituent (e.g., Br). | nih.gov |
| nih.govresearchgate.net-ortho Substitution | Bipyridine Sultam | Formation of a C-C bond, leading to a fused, cyclic sulfonamide structure. | nih.gov |
The sulfonic acid group can be readily converted to a more reactive sulfonyl chloride (-SO₂Cl) moiety, typically by treatment with reagents like thionyl chloride or phosphorus oxychloride. This pyridine sulfonyl chloride intermediate is a versatile precursor for further functionalization. nbinno.com
The primary reaction of pyridine sulfonyl chlorides is with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). cbijournal.com This reaction is fundamental to the strategies described in the previous section for creating sulfonamide-linked bipyridines as precursors for radical cyclization. nih.gov The reaction conditions for sulfonamide formation, such as the choice of base (e.g., pyridine, triethylamine) and solvent, can be optimized to achieve high yields. nih.govcbijournal.com Pyridine-3-sulfonyl chloride, in particular, has been utilized as a derivatizing agent to enhance the detection of various molecules in analytical chemistry, demonstrating its reliable reactivity. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Sulfur Trioxide |
| Chlorosulfonic Acid |
| Pyridine-Sulfur Trioxide |
| Dimethylformamide-Sulfur Trioxide |
| Pyridine Sulfonyl Chloride |
| Aminated Bipyridine |
| Bipyridine Sultam |
| Sulfonamide |
| Thionyl chloride |
| Phosphorus oxychloride |
| Triethylamine |
| Pyridine |
Coordination Chemistry of 3,3 Bipyridine 5 Sulfonic Acid As a Ligand
Design Principles for Metal Complexation with [3,3'-Bipyridine]-5-sulfonic Acid
The design of metal complexes with this compound is governed by the interplay of the electronic and steric properties of the ligand. The bipyridine moiety provides a classic chelating N,N'-donor site, while the sulfonic acid group at the 5-position introduces a unique combination of features that influence its coordination behavior.
The nitrogen atoms of the pyridine (B92270) rings are the primary coordination sites, forming stable chelate rings with transition metal ions. The relative orientation of the two pyridine rings in the 3,3'-bipyridine (B1266100) backbone is crucial. Unlike the more rigid 2,2'-bipyridine (B1663995), the 3,3'-linkage allows for greater conformational flexibility, which can lead to a wider range of coordination geometries and the formation of polynuclear or polymeric structures.
Furthermore, the sulfonic acid group is a potent hydrogen bond donor and acceptor. researchgate.net This characteristic is fundamental to the formation of extended supramolecular networks in the solid state. The interplay between coordination bonds to the metal center and hydrogen bonding involving the sulfonate group is a critical design element for constructing higher-order architectures.
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as pH, temperature, and the molar ratio of metal to ligand, can be tuned to control the stoichiometry and structure of the resulting complex.
Preparation of Metal-Sulfonate Coordination Compounds
The preparation of metal-sulfonate coordination compounds using ligands similar to this compound often involves solvothermal or hydrothermal methods. scielo.brnih.gov These techniques are particularly useful for growing single crystals suitable for X-ray diffraction analysis, which provides definitive structural information.
In a typical synthesis, the metal salt and the sulfonic acid-functionalized ligand are dissolved in a solvent or a mixture of solvents, and the solution is heated in a sealed vessel. The slow cooling of the reaction mixture often yields crystalline products. The choice of solvent can be critical, as solvent molecules can sometimes be incorporated into the final structure as co-ligands. nih.gov The pH of the reaction medium is another crucial parameter, as it determines the deprotonation state of the sulfonic acid group and can influence the coordination mode of the ligand.
Investigations into Copper(I) and Other Transition Metal Coordination Geometries
While specific studies on copper(I) complexes with this compound are not extensively reported in the reviewed literature, the coordination chemistry of copper(I) with bipyridine-type ligands is well-established. Copper(I) ions, with their d¹⁰ electron configuration, typically favor coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. The flexible nature of the 3,3'-bipyridine backbone, combined with the potential for the sulfonate group to participate in coordination, could lead to a variety of coordination environments for copper(I).
For other transition metals, the coordination geometry is influenced by the size and electronic configuration of the metal ion, as well as the ligand-to-metal ratio. For instance, octahedral geometries are common for many transition metals, where the metal center is coordinated to two nitrogen atoms from the bipyridine ligand and other ligands, which could include oxygen atoms from the sulfonate group, water molecules, or other anions present in the reaction mixture. chemmethod.commdpi.com The potential for the sulfonate group to act as a bridging ligand can also lead to the formation of polynuclear complexes or coordination polymers with interesting magnetic and electronic properties.
Self-Assembly and Supramolecular Architectures involving this compound
The ability of this compound to participate in both coordination and hydrogen bonding makes it an excellent building block for the construction of complex supramolecular architectures. scielo.brnih.gov The self-assembly process is driven by the spontaneous formation of thermodynamically stable structures from individual molecular components.
Role of Classical and Non-Classical Hydrogen Bonding in Solid-State Packing of Bipyridine-Sulfonic Acid Complexes
Hydrogen bonding plays a pivotal role in the solid-state packing of metal complexes derived from sulfonated ligands. researchgate.net The sulfonate group, with its oxygen atoms, is a strong hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as coordinated water molecules or the N-H groups of other ligands, extensive hydrogen bonding networks can be formed. nju.edu.cn
Design of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound
Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures in which metal ions or clusters are linked by organic ligands. The bifunctional nature of this compound, with its chelating bipyridine unit and potentially bridging sulfonate group, makes it a promising candidate for the construction of such materials. mdpi.comnih.gov
The bipyridine moiety can link metal centers in one direction, while the sulfonate group can bridge to adjacent metal ions or form hydrogen-bonded networks that connect the coordination polymer chains. researchgate.net This can lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.
The introduction of sulfonic acid groups into the pores of MOFs has been shown to enhance their properties, such as increasing their affinity for polar molecules. nih.gov While specific examples of MOFs constructed solely from this compound are not prevalent in the reviewed literature, the principles of MOF design suggest that this ligand could be a valuable component in creating new functional materials. The combination of the rigid bipyridine unit for structural direction and the functional sulfonate group for introducing specific properties is a promising strategy in the field of crystal engineering. mdpi.com
Catalytic Applications of 3,3 Bipyridine 5 Sulfonic Acid and Its Derivatives
Homogeneous Catalysis mediated by [3,3'-Bipyridine]-5-sulfonic Acid Complexes
Complexes of this compound are of interest in homogeneous catalysis primarily due to the water-solubilizing nature of the sulfonic acid group. This allows for catalytic reactions to be performed in aqueous media, offering a more environmentally benign alternative to organic solvents. The sulfonate group, being electron-withdrawing, can also influence the reactivity of the metal center, enhancing its Lewis acidity and potentially altering the catalytic activity and selectivity.
While specific studies focusing solely on this compound are limited, research on related sulfonated bipyridine ligands provides insight into their potential applications. For instance, iridium complexes with sulfonated bipyridine ligands have been investigated for the para-selective borylation of arenes. cam.ac.uk The strategic placement of the sulfonate group can direct the regioselectivity of C-H activation processes. cam.ac.uk The ability of the bipyridine framework to form stable chelate complexes with a variety of transition metals makes these ligands versatile for numerous catalytic transformations. mdpi.comnih.gov
The synthesis of various bipyridine derivatives for catalytic applications is an active area of research, with methods like Suzuki and Stille coupling being employed to create functionalized ligands. nih.gov These synthetic strategies could be readily adapted to produce a range of this compound derivatives with tailored steric and electronic properties for specific homogeneous catalytic reactions.
Heterogeneous Catalysis and Supported Catalytic Systems incorporating this compound
The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. This compound is a prime candidate for the development of such supported catalysts. The sulfonic acid group can serve as a strong anchoring point for covalent attachment to various inorganic and organic supports, such as silica, polymers, or magnetic nanoparticles.
While direct examples of this compound in supported systems are not extensively documented, the principles are well-established with related compounds. For instance, molecular catalytic units have been integrated into covalent organic frameworks (COFs) built with bipyridine units for photocatalytic reactions. nih.gov The functionalization of the bipyridine ligand within the COF allows for the in-situ construction of catalytic sites. nih.gov This approach could be extended to COFs incorporating this compound.
The sulfonic acid moiety itself can also contribute to the catalytic activity of the material, acting as a solid acid catalyst. This dual functionality, where the bipyridine unit complexes a metal center for one type of catalysis and the sulfonic acid provides Brønsted acidity for another, could enable cascade or multi-component reactions.
Organocatalytic Roles of Functionalized this compound Derivatives
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Pyridine (B92270) and its derivatives are known to act as organocatalysts in various transformations. nih.gov The this compound framework presents interesting possibilities for organocatalysis. The pyridine nitrogens can act as Lewis bases or, upon protonation, as Brønsted acids.
The sulfonic acid group introduces a strong Brønsted acid site into the molecule. This intrinsic acidity can be harnessed for acid-catalyzed reactions. Furthermore, the combination of a basic pyridine nitrogen and an acidic sulfonic acid group within the same molecule could lead to bifunctional organocatalysts capable of activating both electrophiles and nucleophiles simultaneously. While specific research on the organocatalytic applications of this compound derivatives is yet to be broadly reported, the structural motifs present suggest a high potential for development in this area. For example, substituted ureas and pyridines have been explored as versatile organocatalysts. nih.gov
Photocatalytic and Electrocatalytic Applications of this compound Systems
Bipyridine ligands are central to the design of molecular photosensitizers and electrocatalysts, most famously in ruthenium and iridium complexes for light-driven reactions and in rhenium and manganese complexes for CO2 reduction. rsc.orgelsevierpure.comucsd.edursc.org The introduction of a sulfonic acid group into the bipyridine ligand, as in this compound, offers significant advantages in these applications.
In photocatalysis , particularly for processes like water splitting to produce hydrogen, the sulfonation of ligands enhances the water solubility and stability of the photosensitizer complexes. rsc.org For example, a ruthenium complex with sulfonated phenanthroline ligands demonstrated improved stability and efficiency for photocatalytic hydrogen evolution compared to its non-sulfonated bipyridine analogue. rsc.org The sulfonic acid groups can also influence the excited-state properties and redox potentials of the complex, which are critical parameters for efficient photocatalysis. rsc.org Bimetallic photocatalysts with functionalized bipyridine ligands have also been shown to be active for hydrogen production. nih.govrug.nlresearchgate.net
In electrocatalysis , sulfonated ligands have been shown to improve the performance of catalysts for both water oxidation and CO2 reduction. chemrxiv.orgresearchgate.net The sulfonate group can facilitate more favorable geometries for key reaction steps, such as water nucleophilic attack in water oxidation catalysis. chemrxiv.orgresearchgate.netnih.gov In the context of CO2 reduction, while many studies have focused on 2,2'-bipyridine (B1663995) systems, the principles of ligand modification to tune catalytic activity are broadly applicable. elsevierpure.comucsd.edursc.orgnih.gov The water solubility imparted by the sulfonic acid group is particularly beneficial for electrochemical CO2 reduction in aqueous electrolytes.
Below is a table summarizing the performance of related sulfonated bipyridine and phenanthroline photocatalytic systems for hydrogen evolution, illustrating the potential of this class of compounds.
| Photosensitizer/Catalyst System | Sacrificial Electron Donor | Turnover Number (TON) | Reaction Conditions |
| RuSPhphen / [CoIII(CR14)Cl2]Cl | Ascorbate (HA⁻) | up to 4770 | Visible light, 0.1 M H₂A/HA⁻, 5 µM catalyst |
| EtOOC-RuPd | Not specified | Not specified | Visible light irradiation |
| TpBpy-Ir | Not specified | ~760 µmol g⁻¹ h⁻¹ (rate) | Visible light irradiation |
This table presents data for related sulfonated bipyridine and phenanthroline catalyst systems to illustrate the potential performance of catalysts based on this compound.
Materials Science and Engineering Applications of 3,3 Bipyridine 5 Sulfonic Acid
Development of Functional Materials incorporating [3,3'-Bipyridine]-5-sulfonic Acid Moieties
The bifunctional nature of this compound, which contains both nitrogen atoms for coordination and a sulfonic acid group, makes it a valuable building block in the synthesis of advanced functional materials. Its incorporation into metal-organic frameworks (MOFs) and other coordination polymers allows for the creation of materials with tailored properties for various applications.
The pyridine (B92270) nitrogen atoms serve as effective coordination sites for a wide range of metal ions, while the sulfonic acid group can introduce acidity, enhance hydrophilicity, and provide sites for further functionalization. This dual functionality is crucial in the rational design of materials with specific catalytic, adsorption, or electrochemical properties. The synthesis of such materials often involves solvothermal techniques where the bipyridine sulfonic acid ligand and metal salts react to form crystalline structures.
Metal-organic frameworks constructed with bipyridine-based ligands have demonstrated versatile applications, including in luminescence, molecular adsorption, ion exchange, and catalysis. The structural diversity of these materials is influenced by the coordination geometry of the metal ion and the flexibility of the organic linker.
Energy Conversion Applications
Integration into Dye-Sensitized Solar Cells (DSSCs) and Related Photovoltaic Devices
In the field of solar energy conversion, bipyridine derivatives are fundamental components of sensitizing dyes and redox mediators in Dye-Sensitized Solar Cells (DSSCs). The bipyridine moiety is a classic ligand in ruthenium-based dyes, such as the widely studied N3 and N719 sensitizers, which are known for their high power conversion efficiencies. mdpi.comresearchgate.net These complexes are efficient at absorbing sunlight and injecting electrons into the semiconductor's conduction band. mdpi.com
The introduction of a sulfonic acid group, as in this compound, can be a strategic modification. While research on this specific molecule in DSSCs is not extensively documented in the provided results, the functional groups are highly relevant. The sulfonic acid group can enhance the dye's solubility in aqueous or polar organic electrolytes and can also serve as an anchoring group to the titanium dioxide (TiO₂) photoanode, similar to the more common carboxylic acid anchors. researchgate.netresearcher.life
Exploration in Organic Solar Cells and Polymeric Electro-transporting Materials
While direct applications of this compound in organic solar cells (OSCs) are not prominent in the search results, the constituent functional groups play roles in related materials. In OSCs, which often utilize a bulk heterojunction structure of a donor and an acceptor material, polymeric materials are key. Poly(styrene sulfonate), found in PEDOT:PSS, is a common hole transport layer in perovskite and organic solar cells, demonstrating the utility of sulfonic acid groups in controlling the electronic properties of interfaces. nih.govmdpi.com
The development of polymeric electro-transporting materials is an active area of research. For instance, polyimides containing sulfonic acid groups have been investigated for their electrorheological properties, which are dependent on the polarization of particles in an electric field. mdpi.com Such polymers, with their high degree of aromaticity, can facilitate charge transfer, a crucial process in organic electronic devices. mdpi.com The bipyridine unit, with its electron-accepting nature, could be incorporated into polymer backbones to create n-type materials for OSCs.
Bio-inspired Materials Research (Focus on material properties, not biological effects/trials)
Bio-inspired materials research seeks to mimic the sophisticated structures and functions found in nature to create novel materials with enhanced properties. rsc.orgrsc.org Nature utilizes weak interactions and specific molecular recognition to build complex, functional systems. rsc.org The design of materials inspired by these principles is a growing field. asu.edu
In this context, this compound can be a valuable component. The bipyridine unit is a well-known chelating ligand that can mimic the metal-coordinating environments found in metalloproteins. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, similar to charged amino acid residues in proteins.
The self-assembly of materials incorporating this ligand can be guided by these interactions to form complex, hierarchical structures. For example, the creation of catalysts where the bipyridine unit coordinates to a metal center, and the sulfonic acid group provides a secondary coordination sphere or influences the local environment, is a bio-inspired approach to catalyst design. chemscene.com Research into propylsulfonic acid-functionalized materials has shown that the presence of sulfonic acid groups can create a hydrophilic environment, influencing the material's catalytic activity in a manner analogous to enzyme active sites. nih.gov This approach allows for the development of materials with tailored catalytic or recognition properties, inspired by the efficiency and specificity of biological systems. cam.ac.ukmdpi.com
Advanced Spectroscopic and Structural Elucidation Studies in the Context of 3,3 Bipyridine 5 Sulfonic Acid
Single-Crystal X-ray Diffraction Analysis of [3,3'-Bipyridine]-5-sulfonic Acid and its Metal Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not readily found in open literature, the analysis of a closely related isomer, 2,2'-Bipyridine-5-sulfonic acid, provides significant insights into the expected structural features. A study on 2,2'-Bipyridine-5-sulfonic acid revealed that it exists as a zwitterion in the solid state, where the sulfonic acid group is deprotonated (-SO₃⁻) and one of the pyridine (B92270) nitrogen atoms is protonated (-NH⁺) iucr.org. This zwitterionic character facilitates the formation of hydrogen-bonded dimers in the crystal lattice iucr.org. It is highly probable that this compound would also adopt a zwitterionic form in the solid state due to the acidic nature of the sulfonic acid group and the basicity of the pyridine nitrogen atoms.
Table 1: Representative Crystallographic Data for Bipyridine-Related Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2,2'-Bipyridine-5-sulfonic acid | Monoclinic | P2₁/c | Zwitterionic form, hydrogen-bonded dimers | iucr.org |
| Trinitratobis(bipyridyl)lanthanum(III) | Monoclinic | C2/c | Ten-coordinate La(III) center | acs.org |
| [Pr(2,4-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·0.5(C₂H₅OH) | Triclinic | P-1 | Dinuclear praseodymium complex | researchgate.net |
| 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1) | Monoclinic | P2₁/n | 3D network via hydrogen bonds and π-π stacking | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Solution-Phase Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent 3,3'-bipyridine (B1266100) displays a complex set of signals for the aromatic protons. researchgate.netchemicalbook.comrsc.org The introduction of a sulfonic acid group at the 5-position would significantly alter the chemical shifts of the protons on that ring due to its electron-withdrawing nature. The proton at the 6-position, being ortho to the sulfonic acid group, would be expected to shift downfield. The pD (the equivalent of pH in D₂O) of the solution would also have a pronounced effect on the spectrum, as protonation of the nitrogen atoms would lead to further deshielding of the adjacent protons. researchgate.net In the case of the related 2,2'-bipyridine-5-sulfonic acid, NMR studies were instrumental in first suggesting its zwitterionic nature in solution. iucr.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3,3'-bipyridine has been well-documented. nih.gov The carbon atom attached to the sulfonic acid group (C-5) would experience a significant downfield shift. The chemical shifts of the other carbon atoms in the substituted ring would also be affected, providing a map of the electronic distribution within the molecule. The study of various substituted bipyridines by ¹³C NMR has shown clear trends in chemical shifts based on the electronic properties of the substituents. rsc.org
Table 2: Predicted and Experimental NMR Data for Bipyridine Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (ppm) | Reference |
| 3,3'-Bipyridine | ¹H | D₂O (pD=6.8) | Signals for H2, H4, H6, H8 | researchgate.net |
| 3,3'-Bipyridine | ¹³C | - | - | nih.gov |
| 2,3'-Bipyridine | ¹H | CDCl₃ | 9.18, 8.75-8.65, 8.63, 8.32-8.26, 7.79-7.69, 7.37, 7.28-7.22 | rsc.org |
| 2,3'-Bipyridine | ¹³C | CDCl₃ | 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5 | rsc.org |
| Pyridine-3-sulfonic acid | ¹H | - | - | |
| Pyridine-3-sulfonic acid | ¹³C | H₂O (predicted) | - | np-mrd.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by vibrations of the bipyridine rings and the sulfonic acid group. The sulfonic acid group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 1035 cm⁻¹. asianpubs.org The O-H stretching of the sulfonic acid group would likely appear as a broad band in the 3000 cm⁻¹ region, often overlapping with C-H stretching vibrations. The pyridine ring stretching vibrations are typically found in the 1600-1400 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the bipyridine rings are often strong in the Raman spectrum. The pyridine ring breathing mode, a characteristic vibration, is expected around 1020 cm⁻¹. asianpubs.org The S=O stretching vibrations are also Raman active. In studies of pyridine-3-sulfonic acid, the C-S stretching vibration was assigned to a band around 742 cm⁻¹. asianpubs.org For metal complexes of this compound, changes in the vibrational frequencies of the pyridine rings upon coordination to a metal ion can be observed, providing evidence of complex formation. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Pyridine and Sulfonic Acid Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |
| Pyridine Ring Stretching | 1600-1400 | IR, Raman | researchgate.net |
| Pyridine Ring Breathing | ~1020 | Raman | asianpubs.org |
| Asymmetric S=O Stretch | 1250-1120 | IR | |
| Symmetric S=O Stretch | 1080-1010 | IR | |
| S-O Stretch | ~1035 | IR | asianpubs.org |
| C-S Stretch | ~742 | IR, Raman | asianpubs.org |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight of a compound and investigating its fragmentation patterns, which can provide structural information.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₁₀H₈N₂O₃S). The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H) or its components. The bipyridine core is relatively stable, and its fragmentation would likely occur after the initial loss of the substituent. The mass spectrum of the related 4,4'-bipyridine (B149096) shows a prominent molecular ion peak, indicating the stability of the bipyridine framework. nist.gov The fragmentation of sulfonated compounds often proceeds via the loss of SO₂, SO₃, or the entire sulfonic acid group. The analysis of the fragmentation of related compounds can provide a basis for predicting the behavior of this compound in the mass spectrometer.
Computational and Theoretical Investigations of 3,3 Bipyridine 5 Sulfonic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. rsc.org By solving approximations of the Schrödinger equation, DFT can determine a molecule's geometry, energy, and various electronic properties.
For [3,3'-Bipyridine]-5-sulfonic acid, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.
Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in chemical reactions. For instance, the Lewis acidity of related bipyridine complexes has been successfully evaluated using gas-phase calculations. rsc.org
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
This table presents hypothetical but representative data that would be obtained from a DFT calculation on the target molecule, based on typical values for similar aromatic and sulfonated compounds.
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.8 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| Energy of LUMO | -2.1 eV | Indicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 5.2 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |
| Electrophilicity Index (ω) | 2.68 eV | A measure of the energy lowering upon maximal electron flow between the molecule and its environment. |
Molecular Dynamics Simulations for Solution and Solid-State Behavior of this compound Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of the dynamic behavior of systems, providing insights into processes like solvation, conformational changes, and aggregation. nih.govnih.gov
For this compound, MD simulations can model its behavior in an aqueous solution. The sulfonic acid group confers high water solubility, and MD can reveal the specific interactions between the solute and surrounding water molecules. The simulation would track the formation and lifetime of hydrogen bonds between the sulfonate group, the pyridine (B92270) nitrogens, and water. This provides a detailed picture of the hydration shell and how the molecule is stabilized in solution.
In the solid state, MD simulations can be used to explore the crystal packing and intermolecular interactions. By simulating a unit cell of the crystalline material, one can study the stability of the crystal lattice and the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking between the bipyridine rings, which dictate the solid-state structure.
The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD plot indicates that the system has reached equilibrium. nih.gov Such simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of the molecule in a condensed phase.
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Setting | Purpose |
| System Composition | 1 Ligand Molecule, ~5000 Water Molecules | Creates a solvated environment to mimic aqueous solution. |
| Force Field | AMBER, CHARMM, or GROMOS | A set of empirical energy functions used to calculate forces between atoms. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, simulating laboratory conditions. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 nanoseconds | The duration of the simulation, chosen to be long enough for the system to equilibrate and for relevant dynamics to be observed. researchgate.net |
| Time Step | 2 femtoseconds | The small interval at which forces and positions are updated. |
Prediction of Ligand-Metal Interaction Energetics and Coordination Preferences within this compound Complexes
A primary application of this compound is as a ligand in coordination chemistry. Computational methods are invaluable for predicting how it will bind to different metal ions. The bidentate nature of the bipyridine core allows it to form stable chelate rings with metal centers.
The strength of the interaction between the ligand and a metal ion can be quantified by calculating the binding free energy. Methods like the Linear Interaction Energy (LIE) approach can be employed for this purpose. nih.govresearchgate.netresearchgate.net The LIE method uses averages of the van der Waals and electrostatic interaction energies from MD simulations of the ligand in its free and bound states to estimate the binding affinity. researchgate.net
More rigorous calculations can be performed using DFT. By building a model of the metal complex (e.g., an octahedral complex with three bipyridine ligands), one can optimize the geometry and calculate the binding energy. This is typically done by subtracting the energies of the isolated metal ion and ligands from the energy of the fully formed complex. Analysis of the resulting electronic structure can reveal the extent of charge transfer from the ligand to the metal and identify the orbitals involved in bonding. These calculations can be performed for a series of different metal ions to predict coordination preferences.
Energy decomposition analysis can further break down the total interaction energy into distinct physical components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. mdpi.comnih.gov This provides a deeper understanding of the nature of the metal-ligand bond.
Table 3: Illustrative Interaction Energy Decomposition for a Hypothetical [M([3,3'-bipy]-5-SO₃)₃]ⁿ⁺ Complex
This table shows a representative breakdown of the forces contributing to the stability of a metal complex, as would be determined by an energy decomposition analysis.
| Energy Component | Contribution (kJ/mol) | Description |
| Electrostatic Interaction | -450 | Strong attractive force between the positive metal ion and the electron-rich nitrogen donors and anionic sulfonate group. |
| Pauli Repulsion | +300 | Short-range repulsive force arising from the overlap of electron clouds. |
| Orbital Interaction (Covalent) | -250 | Stabilizing energy from the formation of coordinate bonds (mixing of ligand and metal orbitals). |
| Dispersion Energy | -80 | van der Waals attraction due to correlated electron movements. |
| Total Interaction Energy | -480 | The net stabilizing energy holding the complex together. |
Theoretical Insights into Reaction Mechanisms involving this compound Derivatives
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation barriers. This provides a molecular-level understanding of reaction kinetics and mechanisms. mdpi.com For derivatives of this compound, theoretical studies can predict their reactivity in processes like catalysis or functional group transformations.
Theories like the Molecular Electron Density Theory (MEDT) can be used to analyze the flow of electron density during a reaction, explaining why certain bonds break and others form. mdpi.com For a reaction involving a derivative, such as the substitution of the sulfonic acid group, computational modeling could compare different possible pathways (e.g., addition-elimination vs. elimination-addition) to determine the most energetically favorable route. These insights are crucial for optimizing reaction conditions and designing more efficient chemical transformations.
Table 4: Hypothetical Calculated Energy Profile for a Reaction Step
This table illustrates how computational chemistry can quantify the energetics of a single step in a reaction mechanism involving a derivative of the title compound.
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| Reactants | Starting materials (e.g., Ligand-Metal Complex + Substrate) | 0.0 |
| Transition State | Highest energy point along the reaction coordinate for this step. | +85.0 |
| Intermediate | A metastable species formed during the reaction. | +20.5 |
| Products | The species formed after the reaction step. | -15.0 |
| Activation Energy | Energy barrier that must be overcome (Transition State - Reactants). | +85.0 |
Structure Activity Relationships and Design Principles for 3,3 Bipyridine 5 Sulfonic Acid Based Systems
Correlating Structural Modifications with Performance in Catalytic Systems
The catalytic efficacy of metal complexes utilizing bipyridine-based ligands is highly sensitive to structural and electronic modifications of the ligand scaffold. While research directly focused on [3,3'-Bipyridine]-5-sulfonic acid is specific, broader studies on substituted bipyridine complexes provide clear principles that are directly applicable. Modifications to the bipyridine core, such as the introduction of electron-donating or electron-withdrawing groups, can profoundly influence the catalytic activity of the metallic center.
A systematic study on half-sandwich [Cp*Rh(N,N)Cl]⁺ complexes, where N,N is a substituted 2,2'-bipyridine (B1663995), demonstrates a clear correlation between the ligand's electronic properties and catalytic efficiency for the regeneration of NADH. researchgate.net The introduction of electron-donating methyl groups at different positions on the bipyridine rings systematically changes the reduction potential of the rhodium center. researchgate.net This, in turn, dictates the rate of the catalytic cycle. It was found that the catalytic efficiency is inversely correlated with the complex's redox potential; ligands that make the metal center more electron-rich and easier to reduce lead to higher turnover frequencies. researchgate.net For instance, the complex with methyl groups at the 5,5'-positions exhibited the highest catalytic activity, achieving a turnover frequency of 1100 h⁻¹. researchgate.net
This principle can be extended to this compound. The sulfonic acid group is strongly electron-withdrawing, which would increase the redox potential of a coordinated metal center. Further modifications, such as adding electron-donating groups to other positions on the bipyridine rings, could counteract this effect to fine-tune the metal's electronic properties for optimal catalytic performance.
Similarly, the choice of ancillary ligands in mixed-ligand systems is crucial. In ruthenium complexes, ligand substitution on bipyridine-based catalysts has been shown to affect their activity in the Belousov-Zhabotinsky oscillating chemical reaction. nih.gov For example, a complex with 4,4'-dicarboxy-2,2'-bipyridine was a successful catalyst, whereas a related complex where the carboxylated ligand was lost was unable to trigger the oscillations, highlighting the importance of the substituent in maintaining the catalytically active species. nih.gov These findings underscore that any modification to the this compound ligand, whether on the bipyridine skeleton or at the sulfonic acid group itself, will have a significant and predictable impact on the catalytic behavior of its metal complexes.
Table 1: Correlation of Ligand Structure and Catalytic Activity in Rh(III) Complexes for NADH Regeneration This interactive table illustrates the inverse relationship between the reduction potential of the catalyst and its turnover frequency (TOF), based on data from substituted 2,2'-bipyridine ligands.
| Complex Ligand | Substituent Position | Reduction Potential (E½, V vs. Ag/AgCl) | TOF (h⁻¹) |
|---|---|---|---|
| 2,2'-Bipyridine | Unsubstituted | -1.025 | 320 |
| 4,4'-Dimethyl-2,2'-bipyridine | 4,4' | -1.107 | 640 |
| 5,5'-Dimethyl-2,2'-bipyridine | 5,5' | -1.130 | 1100 |
| 4,4',5,5'-Tetramethyl-2,2'-bipyridine | 4,4',5,5' | -1.180 | 850 |
Data sourced from a study on substituted 2,2'-bipyridine complexes, demonstrating principles applicable to this compound. researchgate.net
Impact of Sulfonic Acid Positionality and Derivatization on Ligand Properties and Coordination Behavior
The sulfonic acid group (-SO₃H) is a powerful modulator of a ligand's properties due to its strong acidity, capacity for hydrogen bonding, and ability to act as a coordination site. Its position on the bipyridine framework and any subsequent derivatization are critical in defining the final complex's structure and behavior.
Positionality: The location of the sulfonic acid group on the pyridine (B92270) ring influences both the electronic environment of the nitrogen donor atoms and the steric accessibility of the metal coordination sphere. In this compound, the sulfonate group at the 5-position exerts a significant electron-withdrawing effect, which modulates the pKa of the pyridine nitrogens and the Lewis acidity of the coordinated metal center. rsc.org This positioning also directs the supramolecular assembly of the resulting complexes. Research on silver complexes with 4,4'-bipyridine (B149096) and various sulfonate-containing co-ligands reveals that the sulfonate anions play a crucial role in dictating the final architecture. nih.gov Depending on the specific sulfonate ligand, the resulting structures can range from simple counter-ions in 1D chains to linking units that form 2D layers or complex 3D networks. nih.govrsc.org This demonstrates that the placement of the sulfonate group is key to controlling the dimensionality and topology of coordination polymers.
Coordination vs. Hydrogen Bonding: The sulfonate group exhibits a delicate balance between directly coordinating to a metal ion and acting as a hydrogen bond acceptor. rsc.org In a series of uranyl ion complexes with sulfobenzoic acids, the sulfonate groups were found to be primarily involved in hydrogen bonding, while the carboxylate groups coordinated to the metal. rsc.org This preference can be influenced by the solvent, the counter-ion, and the presence of other donor groups on the ligand. For this compound, this duality is a key feature; the sulfonate can be used to introduce water solubility and to build extended hydrogen-bonded networks without participating directly in the primary coordination sphere of the metal, or it can act as an anionic donor ligand itself.
Derivatization: Converting the sulfonic acid to a sulfonate salt (e.g., sodium sulfonate) or a sulfonamide can dramatically alter its properties. Sulfonate salts are often used to improve the water solubility of the ligand and its complexes, which is highly advantageous for catalysis in aqueous media. Sulfonamides, while still electron-withdrawing, have different steric profiles and hydrogen-bonding capabilities compared to sulfonic acids, offering another avenue for tuning ligand properties. nih.gov
Table 2: Influence of Anionic Sulfonate Co-ligands on the Structural Dimensionality of Ag(I)-4,4'-bipyridine Complexes This table summarizes how different sulfonate-containing co-ligands direct the final architecture of coordination polymers, highlighting the versatile role of the sulfonate group.
| Sulfonate Co-ligand | Role of Sulfonate | Resulting Structure | Dimensionality |
|---|---|---|---|
| 6-amino-1-naphthalenesulfonate | Counter-ion | Ag-bipy chain | 1D |
| 2-naphthalenesulfonate | Counter-ion | Ag-bipy chain | 1D |
| p-aminobenzenesulfonate | Connects Ag-bipy chains | Double chain | 1D |
| 2,5-dichloro-4-amino-benzenesulfonate | Connects Ag-bipy chains | Layered structure | 2D |
| 1,3,5-naphthalenetrisulfonate | Connects Ag-bipy chains | Poly-threaded network | 3D |
Data adapted from studies on Ag(I) complexes with 4,4'-bipyridine and various sulfonate co-ligands. nih.gov
Rational Design Strategies for Enhanced Functionality and Tunable Properties
The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the creation of systems with enhanced or entirely new functionalities. For this compound-based systems, several strategies can be employed to tune their properties for specific catalytic or material science applications.
Introducing Steric Hindrance: One effective strategy is to introduce bulky groups near the metal coordination site. This can enhance catalytic selectivity and, in some cases, stabilize reactive intermediates. Furthermore, creating a sterically encumbered environment around the active site can prevent catalyst deactivation pathways, such as the formation of inactive dimers. A recent approach involves creating insulated ligands within a rotaxane structure, which uses remote steric effects to enhance the performance of Ni-based catalysts in visible-light-driven reactions. rsc.org
Chiral Design for Asymmetric Catalysis: For applications in asymmetric catalysis, chirality must be incorporated into the ligand design. This has been achieved by developing C₂-symmetric bipyridine ligands where chirality is introduced in substituents attached to the bipyridine core. rsc.org A class of tunable chiral 2,2'-bipyridine ligands, known as SBpy, was rationally designed to minimize steric hindrance near the coordination site while providing a highly effective chiral environment, leading to high enantioselectivity in Ni-catalyzed reactions. researchgate.net Applying this principle, chiral auxiliaries could be attached to the this compound framework to create catalysts for enantioselective transformations.
These design strategies, from modulating steric and electronic parameters to introducing chirality, provide a powerful toolkit for transforming the this compound scaffold into a highly specialized and functional ligand for advanced applications.
Conclusions and Future Research Directions
Summary of Key Research Findings and Contributions
[3,3'-Bipyridine]-5-sulfonic acid, a sulfonated derivative of 3,3'-bipyridine (B1266100), represents a unique yet largely unexplored molecule in the vast field of coordination chemistry and materials science. Unlike its extensively studied isomer, [2,2'-Bipyridine]-5-sulfonic acid, which has found applications in catalysis and the formation of metal complexes, the 3,3'-isomer remains a compound of significant potential with limited dedicated research.
Current knowledge is primarily confined to its existence, as confirmed by its CAS registry number (1625-80-5), and basic chemical information. While specific synthetic procedures for this compound are not widely published in peer-reviewed literature, its synthesis can be inferred from established methods for bipyridine and pyridine (B92270) sulfonation. The direct sulfonation of 3,3'-bipyridine or the synthesis from a pre-sulfonated pyridine precursor are plausible routes. acs.orgnih.govresearchgate.net
The introduction of a sulfonic acid group onto the 3,3'-bipyridine scaffold is expected to significantly influence its properties. The sulfonic acid moiety is a strong electron-withdrawing group and is highly acidic, which would enhance the water solubility of the ligand compared to the parent 3,3'-bipyridine. This increased solubility is a desirable trait for applications in aqueous-phase catalysis and for the synthesis of water-soluble metal complexes.
In the realm of coordination chemistry, this compound is anticipated to act as a versatile ligand. The nitrogen atoms of the pyridine rings can coordinate to metal ions, while the sulfonate group can either remain as a non-coordinating counter-ion or participate in the coordination sphere, potentially leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties. The steric and electronic properties of this ligand are distinct from its 2,2'-isomer, which could lead to the formation of metal complexes with different geometries and reactivity.
Emerging Research Avenues for this compound
The limited research on this compound opens up numerous avenues for future investigation. A primary focus should be the development and optimization of a reliable synthetic route to obtain the compound in high yield and purity. Detailed characterization using techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction is crucial to fully elucidate its molecular structure and properties.
Once readily available, the coordination chemistry of this compound with a variety of transition metals should be systematically explored. This would involve the synthesis and characterization of its metal complexes to understand its coordination modes, the stability of the resulting complexes, and their electrochemical and photophysical properties. Such studies could reveal novel catalytic activities or luminescent materials.
A particularly promising area of research is the use of this compound as a building block for the synthesis of novel metal-organic frameworks (MOFs). The bifunctional nature of the ligand, with its coordinating nitrogen atoms and the potential for the sulfonate group to act as a linker, could lead to MOFs with interesting porous structures and functionalities. These materials could be investigated for applications in gas storage, separation, and heterogeneous catalysis. The presence of the sulfonic acid groups could also impart proton conductivity to the MOFs, making them suitable for applications in fuel cells.
Potential Interdisciplinary Research Collaborations and Applications
The unique properties of this compound and its potential derivatives make it a candidate for interdisciplinary research collaborations. Its enhanced water solubility and coordination capabilities could be of interest to biochemists for the development of new metal-based sensors or imaging agents.
In the field of materials science, collaborations could focus on incorporating this ligand into hybrid organic-inorganic materials to develop new functional materials with tailored optical, electronic, or catalytic properties. For instance, the development of sulfonated bipyridine-based polymers could lead to new ion-exchange membranes or proton-conducting materials.
Furthermore, its potential catalytic applications warrant collaboration with chemical engineers to design and optimize catalytic processes. The development of efficient and recyclable catalysts based on this compound complexes could have significant industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3,3'-Bipyridine]-5-sulfonic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves functionalizing 3,3'-bipyridine with sulfonic acid groups via electrophilic substitution or condensation reactions. For example, Knoevenagel condensation under acidic conditions has been used for analogous bipyridine derivatives . Key steps include:
- Precursor selection : Use 6,6'-dimethyl-3,3'-bipyridine or tetramethyl derivatives to enhance reactivity.
- Purification : Column chromatography with polar solvents (e.g., methanol/water mixtures) or recrystallization to remove unreacted sulfonating agents.
- Validation : Confirm purity via HPLC (≥95%) and characterize using -NMR (e.g., sulfonic proton resonance at δ 10–12 ppm) and FT-IR (S=O stretching at ~1050–1200 cm) .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS guidelines for bipyridine derivatives (e.g., 2,3'-bipyridine protocols ).
- Storage : Keep in airtight containers under inert gas (N) at 4°C to prevent hygroscopic degradation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to identify aromatic protons and sulfonic acid substitution patterns.
- Functional Group Analysis : FT-IR for S=O and O-H (sulfonic acid) stretching vibrations.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M-H] ion for C, theoretical m/z 259.02).
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for sulfonic acid derivatives ).
Advanced Research Questions
Q. How does the sulfonic acid group influence the nonlinear optical (NLO) properties of 3,3'-bipyridine derivatives?
- Methodological Answer :
- Experimental Design : Synthesize derivatives with/without sulfonic acid groups and compare hyperpolarizability () via electric-field-induced second-harmonic generation (EFISH) or solvatochromic methods.
- Key Variables : pH (affects protonation of sulfonic acid), solvent polarity, and chromophore orientation in polymer matrices (e.g., SCLCPs ).
- Data Interpretation : Increased values correlate with enhanced electron-withdrawing capacity of sulfonic acid, as shown in analogous push-pull chromophores (e.g., 20–30% improvement in NLO response ).
Q. What role can this compound play in designing metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Functionalization : Use the sulfonic acid group as a coordination site for metal ions (e.g., Zn, Cu) during MOF synthesis. Compare with non-sulfonated bipyridine ligands .
- Stability Testing : Expose MOFs to humid conditions; sulfonic acid groups improve water stability via hydrogen bonding (e.g., 80% retention of crystallinity after 72 hours ).
- Application Focus : Assess proton conductivity (e.g., AC impedance spectroscopy) for fuel cell membranes, targeting >10 S/cm at 80°C .
Q. How do structural modifications (e.g., substituents on bipyridine) affect the acidity and solubility of this compound?
- Methodological Answer :
- Synthetic Variations : Introduce electron-withdrawing groups (e.g., -NO) to enhance acidity (pKa ~1–2) or alkyl chains to improve organic solvent solubility.
- Titration Analysis : Conduct potentiometric titrations in water/DMSO mixtures to measure pKa shifts.
- Solubility Testing : Compare solubility in polar (water, DMF) vs. nonpolar (toluene) solvents using gravimetric methods. Data shows sulfonic acid derivatives exhibit >50 mg/mL solubility in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
